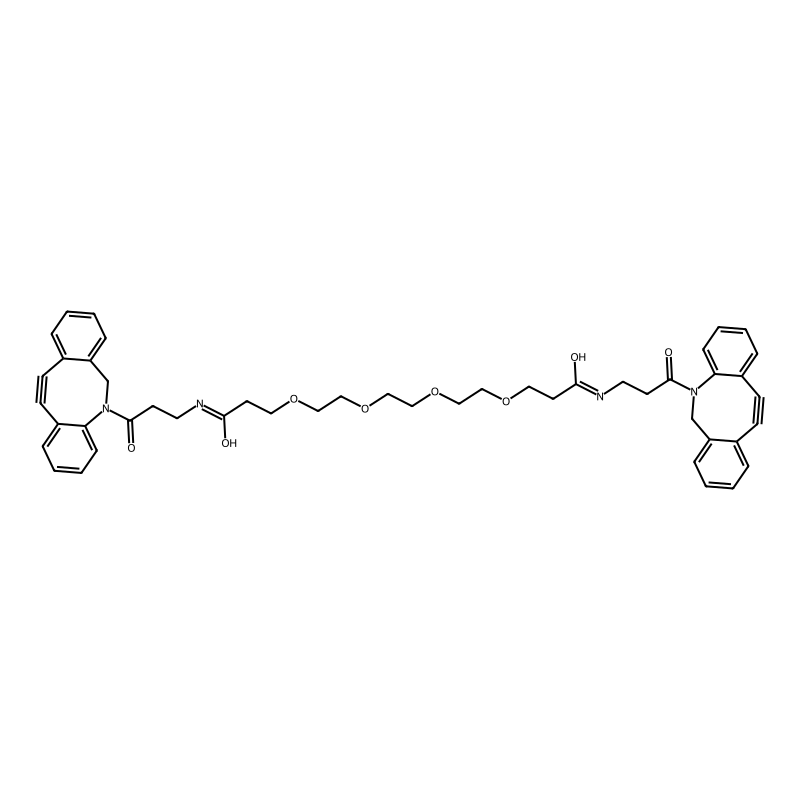

Dbco-peg4-dbco

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Click Chemistry Linker

DBCO-PEG4-DBCO belongs to a class of reagents used in click chemistry, a powerful technique for efficiently joining molecules. It contains two Dibenzocyclooctynone (DBCO) groups and a PEG (Polyethylene Glycol) spacer arm [1]. The DBCO groups can readily react with azide (N3) functional groups on other molecules or biomolecules through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction [2, 3]. This reaction forms a stable triazole linkage without requiring a copper catalyst, making it a biocompatible and efficient strategy for bioconjugation [1].

[1] BroadPharm: [2] baseclick GmbH: [3] MedChemExpress:

Bioconjugation and Biomolecule Modification

DBCO-PEG4-DBCO's ability to covalently link molecules via SPAAC makes it valuable for bioconjugation reactions. Researchers can use it to attach various functional groups to biomolecules like proteins, antibodies, or nanoparticles [1, 2]. This allows for targeted modifications, such as adding fluorescent labels for bioimaging, attaching drugs for targeted drug delivery, or introducing polyethylene glycol (PEG) moieties to enhance water solubility and biocompatibility [2, 4].

[1] BroadPharm: [2] baseclick GmbH: [4] Jena Bioscience:

Crosslinking and Biomolecule Assembly

Due to its two DBCO groups, DBCO-PEG4-DBCO can act as a homobifunctional linker, meaning it can bind two separate molecules containing azide groups [2, 3]. This allows researchers to crosslink biomolecules, creating new structures or assemblies. For instance, it can be used to link proteins together to form artificial multi-protein complexes or connect nanoparticles to create larger, more complex structures for targeted drug delivery applications [2].

Dibenzocyclooctyne polyethylene glycol four dibenzocyclooctyne, commonly referred to as DBCO-PEG4-DBCO, is a homobifunctional linker that features two dibenzocyclooctyne (DBCO) moieties connected by a polyethylene glycol (PEG) spacer. This compound is characterized by its ability to facilitate bioorthogonal reactions, particularly with azide-containing biomolecules, through strain-promoted 1,3-dipolar cycloaddition. The DBCO groups enable selective and efficient coupling reactions without the need for copper catalysts, making it particularly valuable in bioconjugation applications where biocompatibility is essential .

The molecular formula for DBCO-PEG4-DBCO is C₄₈H₅₀N₄O₈, with a molecular weight of approximately 811 g/mol. It is typically presented as a yellow gel and is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide .

Dbco-peg4-dbco itself does not have a specific mechanism of action within biological systems. Its primary function is to serve as a linker molecule in bioconjugation reactions.

DBCO-PEG4-DBCO primarily participates in copper-free click chemistry reactions with azides. The reaction mechanism involves the formation of a covalent bond between the DBCO moiety and an azide group, yielding a stable triazole product. This reaction is favored due to the high reactivity of the DBCO groups and their ability to undergo cycloaddition in aqueous environments without the interference of copper ions .

The reaction conditions typically involve:

- Buffer: A neutral pH buffer (e.g., phosphate-buffered saline) is recommended to maintain the stability of biomolecules.

- Temperature: Reactions can be conducted at room temperature or on ice, depending on the sensitivity of the biomolecules involved.

- Concentration: A molar excess of DBCO-PEG4-DBCO compared to azide-containing substrates is often used to ensure complete reaction .

The biological activity of DBCO-PEG4-DBCO is largely attributed to its role in bioconjugation processes. By enabling precise labeling of biomolecules such as proteins, peptides, and nucleic acids, it facilitates studies in cellular imaging, drug delivery, and therapeutic development. The compound's ability to react selectively with azides allows for the modification of biomolecules without altering their native functions significantly .

Synthesis of DBCO-PEG4-DBCO typically involves:

- Preparation of DBCO: Dibenzocyclooctyne can be synthesized through various methods including cycloaddition reactions involving appropriate precursors.

- Linking with PEG: The DBCO moieties are then conjugated with a polyethylene glycol spacer using standard coupling techniques such as NHS (N-hydroxysuccinimide) activation or other amine-reactive strategies.

- Purification: The final product is purified using high-performance liquid chromatography to ensure high purity levels (≥ 95%) suitable for biological applications .

DBCO-PEG4-DBCO has diverse applications in:

- Bioconjugation: Used for attaching fluorescent tags or therapeutic agents to azide-modified biomolecules for imaging or drug delivery.

- Protein Engineering: Facilitates site-specific modifications of proteins, enhancing their functionality or stability.

- Nanotechnology: Plays a role in constructing nanocarriers for targeted drug delivery systems.

- Diagnostics: Useful in developing biosensors that require specific binding events between biomolecules .

Interaction studies involving DBCO-PEG4-DBCO focus on its reactivity with azides in various biological contexts. These studies assess the efficiency and specificity of bioconjugation reactions, often using techniques such as mass spectrometry or fluorescence spectroscopy to analyze conjugate formation and stability. Additionally, the hydrophilic PEG spacer enhances solubility and reduces nonspecific interactions, making it an ideal choice for biological applications .

Several compounds exhibit similar functionalities to DBCO-PEG4-DBCO but differ in structure or application:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| DBCO-PEG4-NHS | Bifunctional linker | Contains NHS group for amine coupling |

| DBCO-PEG4-Acid | Bifunctional linker | Contains carboxylic acid group for further conjugation |

| DBCO-PEG4-Amine | Bifunctional linker | Contains amine group for direct coupling |

| Biotin-PEG4-DBCO | Bifunctional linker | Biotinylated for affinity purification |

| Dibenzylcyclooctyne | Monofunctional | Basic structure without PEG spacer |

DBCO-PEG4-DBCO's unique feature lies in its dual DBCO functionality that allows simultaneous reactions with two azide groups, making it particularly effective for cross-linking applications and circularization of biomolecules .

The conceptual foundation for dibenzocyclooctyne-polyethylene glycol 4-dibenzocyclooctyne emerged from the revolutionary click chemistry paradigm introduced by K. Barry Sharpless and colleagues in 2001. This groundbreaking approach emphasized the development of chemical reactions that meet stringent criteria including high yields, fast reaction rates, and minimal byproducts, fundamentally reshaping synthetic chemistry methodology. The foundational reactions of click chemistry encompassed venerable transformations in organic synthesis, including conjugate addition, strained ring opening, acylation reactions, aldehyde capture by alpha-effect nucleophiles, and cycloaddition processes.

The evolution toward bioorthogonal chemistry gained momentum at the end of the second millennium when attention shifted to developing reactions involving functionalities absent in natural biological systems. Roger Tsien and co-workers pioneered this movement by demonstrating the selective covalent reaction of synthetic bisarsenical fluorophores with proteins bearing genetically introduced tetracysteine motifs in living cells. This work established the expectation that through careful design and tuning of reaction partners, the formidable mandate of selectivity imposed by biological systems could be achieved.

The azide functional group emerged as a particularly versatile component in bioorthogonal chemistry due to its unique properties. This remarkable functional group is small, biologically stable, and can behave either as a soft electrophile or as a 1,3-dipole, representing modes of reactivity that are rare in natural systems. The azide initially gained prominence as a partner in the Staudinger ligation with specially tailored phosphine reagents, then expanded its utility with the advent of copper-catalyzed azide-alkyne cycloaddition.

The recognition of copper toxicity limitations in biological systems prompted the development of copper-free alternatives. Carolyn Bertozzi addressed these constraints by creating a two-component click ligation system where the ring strain of a cyclic octyne provides the driving force for cycloaddition with azides, eliminating the need for copper catalysis. This innovation initiated the era of truly bioorthogonal click chemistry, enabling the use of click ligations that are fully compatible with living biological systems.

Fundamental Role of Dibenzocyclooctyne Derivatives in Copper-Free Cycloadditions

Dibenzocyclooctyne derivatives have established themselves as essential components in strain-promoted cycloaddition reactions, offering superior reactivity compared to their aliphatic counterparts while maintaining excellent stability profiles. The enhanced reactivity of dibenzoannulated cyclooctynes stems from the increased ring strain imparted by multiple sp2-hybridized carbon atoms within the ring structure. This structural feature creates a thermodynamically favorable system that undergoes spontaneous cycloaddition with azides without requiring external catalysts or elevated temperatures.

The reaction mechanism of dibenzocyclooctyne-azide cycloaddition proceeds through a concerted 1,3-dipolar cycloaddition pathway. Theoretical calculations have demonstrated that the low activation energy of cyclooctyne cycloaddition, approximately 8.0 kilocalories per mole, compared to 16.2 kilocalories per mole for strain-free acetylene cycloaddition, results from decreased distortion energy required to reach the requisite carbon-carbon-carbon bond angle in the transition state. The deformation from 153 degrees to the transition state geometry of 158-166 degrees represents a significantly smaller energetic penalty than the corresponding deformation from the linear 180-degree geometry of unstrained alkynes.

Comprehensive kinetic studies have revealed substantial variations in reaction rates among different dibenzocyclooctyne derivatives. The compound dibenzocyclooctyne exhibits reaction rate constants of approximately 120 × 10^-3 M^-1 s^-1 with benzyl azide, while more advanced derivatives such as dibenzocyclooctyl-azacyclooctyne demonstrate significantly enhanced reactivity with rate constants reaching 310 × 10^-3 M^-1 s^-1. These rate differences reflect the careful optimization of ring strain and electronic properties achieved through systematic structural modifications.

The bifunctional nature of dibenzocyclooctyne-polyethylene glycol 4-dibenzocyclooctyne enables unique crosslinking applications that distinguish it from monofunctional derivatives. Each molecule contains two dibenzocyclooctyne moieties capable of independent reaction with azides, facilitating the formation of covalent bridges between azide-containing molecules. This crosslinking capability proves particularly valuable in applications requiring the formation of protein dimers, circularization of biomolecules, or creation of polymer networks.

Recent investigations have demonstrated that reaction conditions significantly influence the kinetics of strain-promoted cycloaddition reactions. Buffer composition, pH, and temperature all contribute to observed reaction rates. Studies examining the effects of various buffer systems revealed that phosphate-buffered saline exhibits among the lowest rate constants (0.32-0.85 M^-1 s^-1), while 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid buffer provides the highest rates (0.55-1.22 M^-1 s^-1). Additionally, higher pH values generally increase reaction rates, and the presence of polyethylene glycol linkers enhances reaction rates by approximately 31% compared to non-pegylated systems.

Structural Significance of Polyethylene Glycol Spacers in Bifunctional Linkers

The incorporation of polyethylene glycol spacers in dibenzocyclooctyne-polyethylene glycol 4-dibenzocyclooctyne serves multiple critical functions that enhance both the chemical reactivity and biological utility of the compound. The hydrophilic polyethylene glycol 4 spacer significantly increases water solubility, which is essential for reactions with biomolecules in aqueous media. This enhanced solubility profile enables the compound to function effectively under physiological conditions where many bioconjugation reactions must occur.

The polyethylene glycol spacer provides crucial flexibility that reduces steric hindrance between reactive sites and target molecules. This conformational freedom allows the dibenzocyclooctyne moieties to adopt optimal orientations for reaction with azide partners, thereby improving reaction efficiency and reducing the formation of unproductive complexes. The four-unit polyethylene glycol spacer strikes an optimal balance between providing sufficient flexibility and maintaining a manageable molecular size.

Comparative studies have demonstrated that polyethylene glycol spacers minimize aggregation phenomena that can complicate bioconjugation reactions. Proteins and other biomolecules labeled with polyethylene glycol-containing reagents exhibit better long-term solubility and reduced aggregation during storage compared to those labeled with non-polyethylene glycol counterparts. This improved stability profile extends the useful lifetime of conjugated products and reduces the need for complex storage conditions.

The biocompatibility advantages of polyethylene glycol spacers extend beyond simple solubility enhancement. These spacers have been shown to minimize toxic and immunological effects compared to alternative spacer designs. The discrete-length polyethylene glycol groups provide predictable spacing characteristics while avoiding the potential complications associated with polydisperse polymer chains. Furthermore, the short length of the polyethylene glycol 4 spacer greatly minimizes any potential immunogenic effects that might arise from longer polyethylene glycol chains.

Table 1: Comparative Properties of Polyethylene Glycol Spacer Variants

| Spacer Type | Water Solubility | Steric Hindrance | Biocompatibility | Stability Enhancement |

|---|---|---|---|---|

| No Spacer | Limited | High | Moderate | Low |

| Polyethylene Glycol 2 | Moderate | Moderate | Good | Moderate |

| Polyethylene Glycol 4 | High | Low | Excellent | High |

| Polyethylene Glycol 8 | Very High | Very Low | Good | Very High |

Molecular dynamics simulations and experimental observations have confirmed that the polyethylene glycol 4 spacer provides an optimal molecular architecture for bifunctional linker applications. The spacer length corresponds to approximately 17.6 angstroms when fully extended, providing sufficient distance to accommodate the binding of large biomolecules without creating excessive molecular bulk. This dimensional characteristic proves particularly important in applications involving protein conjugation, where maintaining native protein folding and activity is essential.

The chemical stability of polyethylene glycol spacers under bioconjugation conditions represents another significant advantage. Unlike some alternative spacer chemistries that may undergo hydrolysis or oxidation under physiological conditions, polyethylene glycol chains remain stable across a wide range of pH values and in the presence of biological nucleophiles and electrophiles. This stability ensures that the structural integrity of conjugated products is maintained throughout their intended application period.

Molecular Structure Analysis: Dibenzocyclooctyne Moieties and Polyethylene Glycol Four Bridge

Dibenzocyclooctyne-polyethylene glycol four-dibenzocyclooctyne represents a homobifunctional linker compound characterized by two dibenzocyclooctyne moieties connected through a polyethylene glycol spacer consisting of four ethylene glycol units [1]. The molecular formula of this compound is established as C48H50N4O8, with a molecular weight of 811 grams per mole and an exact mass of 810.3629 daltons [1] [23].

The structural architecture features two identical dibenzocyclooctyne groups positioned at opposite termini of the molecule, each containing the characteristic strained cycloalkyne functionality that enables bioorthogonal reactivity [1] [3]. The dibenzocyclooctyne moieties consist of fused benzene rings integrated into an eight-membered cyclooctyne ring system, creating significant ring strain that facilitates copper-free click chemistry reactions [3] [6]. This strain energy in cyclooctyne systems has been quantified at approximately 19.9 kilocalories per mole, which is substantially higher than conventional unstrained alkynes [45].

The central polyethylene glycol four bridge provides essential structural flexibility and hydrophilic character to the overall molecular architecture [1] [3]. This spacer arm consists of four repeating ethylene oxide units (-CH2CH2O-), creating a linear chain of approximately 17 atoms between the two reactive dibenzocyclooctyne endpoints [14]. The polyethylene glycol component contributes significantly to the compound's water compatibility and reduces steric hindrance during bioconjugation reactions [3] [14].

| Structural Component | Molecular Contribution | Functional Role |

|---|---|---|

| Dibenzocyclooctyne groups (2x) | C22H15N per moiety | Bioorthogonal reactivity sites |

| Polyethylene glycol four spacer | C8H16O4 | Hydrophilic linker and flexibility |

| Amide linkages (2x) | C2H2N2O2 total | Structural connectivity |

| Total molecular assembly | C48H50N4O8 | Homobifunctional crosslinking agent |

The compound exists as a yellow gel at room temperature, with a reported purity of greater than or equal to 98 percent as determined by high-performance liquid chromatography [1]. The Chemical Abstracts Service registry number for this compound is 2182601-68-7, providing unique identification in chemical databases [1] [23].

Thermal Stability Profile and Phase Transition Characteristics

The thermal behavior of dibenzocyclooctyne-polyethylene glycol four-dibenzocyclooctyne exhibits characteristics influenced by both the aromatic dibenzocyclooctyne components and the polyethylene glycol spacer [30] [33]. Polyethylene glycol compounds demonstrate well-documented thermal stability profiles, with decomposition typically initiating between 523 and 623 Kelvin, depending on molecular weight and structural modifications [33].

The thermal stability of the compound is maintained under standard storage conditions at negative 20 degrees Celsius, where it demonstrates a shelf life of 12 months when stored in darkness and under dry conditions [1]. The polyethylene glycol component contributes to the overall thermal behavior, as polyethylene glycol materials generally exhibit glass transition temperatures that vary with molecular weight [27] [28]. For polyethylene glycol chains of similar length to the four-unit spacer in this compound, glass transitions typically occur at temperatures well below ambient conditions [30].

Differential scanning calorimetry studies of related polyethylene glycol compounds indicate that thermal transitions are highly dependent on heating and cooling rates, with slower temperature changes providing more accurate transition temperatures [11] [30]. The degree of supercooling observed in polyethylene glycol systems decreases with reduced heating and cooling rates, ranging from approximately 20 degrees Celsius at rapid rates to 5 degrees Celsius at slower rates for comparable molecular weight materials [30].

| Thermal Property | Temperature Range | Reference Material |

|---|---|---|

| Storage stability | 253 Kelvin (-20°C) | Compound specification |

| Polyethylene glycol decomposition onset | 523-623 Kelvin | Similar molecular weight polyethylene glycol |

| Glass transition region | Below 273 Kelvin | Polyethylene glycol four-unit chains |

| Thermal degradation completion | Above 723 Kelvin | Polyethylene glycol thermal analysis |

The aromatic dibenzocyclooctyne moieties contribute additional thermal stability through their rigid ring systems, although specific melting point data for the complete compound remains unreported in available literature [41] [42]. The thermal behavior is further influenced by the amide linkages connecting the dibenzocyclooctyne groups to the polyethylene glycol spacer, which typically demonstrate good thermal stability under normal handling conditions [42].

Solubility Behavior in Aqueous versus Organic Solvent Systems

The solubility characteristics of dibenzocyclooctyne-polyethylene glycol four-dibenzocyclooctyne demonstrate marked differences between organic and aqueous systems, reflecting the amphiphilic nature of the molecular structure [1] [14] [15]. The compound exhibits excellent solubility in organic solvents of moderate to high polarity, including dimethyl sulfoxide, dimethylformamide, dichloromethane, tetrahydrofuran, and methanol [1] [14].

In organic solvent systems, the compound readily dissolves to form homogeneous solutions suitable for bioconjugation applications [14] [15]. For preparation of working solutions, a concentration of 10 millimolar can be achieved by adding 123 microliters of appropriate organic solvent per milligram of compound [1]. Dimethyl sulfoxide and dimethylformamide represent the preferred solvents for initial dissolution due to their excellent solvating properties for both the polyethylene glycol and dibenzocyclooctyne components [14] [15].

The aqueous solubility behavior presents significant limitations, as the compound does not easily dissolve directly in water or aqueous buffer systems [15] [17]. This limitation necessitates the use of organic co-solvents for preparation of aqueous working solutions [14] [15]. The hydrophilic polyethylene glycol four spacer enhances water compatibility compared to dibenzocyclooctyne compounds lacking such spacers, but insufficient hydrophilicity remains to achieve direct aqueous dissolution [3] [14].

| Solvent Category | Specific Solvents | Solubility Behavior | Application Notes |

|---|---|---|---|

| High polarity organic | Dimethyl sulfoxide, Dimethylformamide | Excellent solubility | Preferred for stock solutions |

| Moderate polarity organic | Dichloromethane, Tetrahydrofuran | Good solubility | Suitable for organic synthesis |

| Polar protic organic | Methanol | Good solubility | Compatible with purification |

| Aqueous systems | Water, aqueous buffers | Limited direct solubility | Requires organic co-solvent |

The solubility limitations in aqueous systems can be addressed through careful preparation protocols involving initial dissolution in water-miscible organic solvents followed by dilution into aqueous reaction media [14] [15]. This approach maintains the biocompatibility required for biological applications while overcoming the direct aqueous solubility constraints [17]. The polyethylene glycol component provides sufficient hydrophilic character to prevent precipitation upon dilution into aqueous systems when proper preparation methods are employed [3] [14].

Solid-Phase Supported Synthesis Protocols

Solid-phase synthesis represents a fundamental approach for the preparation of dibenzocyclooctyne-polyethylene glycol four unit-dibenzocyclooctyne compounds, offering significant advantages in terms of purification efficiency and reaction control. The implementation of solid-phase methodologies addresses several critical challenges associated with solution-phase synthesis, particularly the difficulties encountered during intermediate purification and the management of highly polar polyethylene glycol intermediates [1].

The copper protection strategy during trifluoroacetic acid cleavage has emerged as a pivotal advancement in solid-phase dibenzocyclooctyne synthesis. Research demonstrates that the incorporation of tetrakis(acetonitrile)copper(I) tetrafluoroborate as a protecting agent prevents the acid-mediated five-endo-dig cycloisomerization that typically inactivates dibenzocyclooctyne moieties under standard peptide cleavage conditions [2]. This methodology enables the direct synthesis of dibenzocyclooctyne-containing peptides via Fmoc solid-phase peptide synthesis, achieving yields of eighty-five to ninety-five percent while maintaining the bioorthogonal reactivity of the dibenzocyclooctyne group [2].

The stepwise polyethylene glycol synthesis on Wang resin represents another significant advancement in solid-phase supported synthesis protocols. This approach utilizes tetraethylene glycol monomers containing tosyl and dimethoxytrityl protecting groups, enabling the construction of monodisperse polyethylene glycol chains through iterative coupling and deprotection cycles [1]. The Wang resin, consisting of one percent divinylbenzene crosslinked polystyrene functionalized with four-benzyloxy benzyl alcohol groups, provides an optimal platform for these transformations, supporting synthesis scales up to ten grams with yields consistently exceeding ninety percent [1].

ChemMatrix resin, characterized by its polyethylene glycol-based structure, offers distinct advantages for the synthesis of dibenzocyclooctyne-polyethylene glycol conjugates. The amphiphilic properties of this resin enable swelling in both polar and nonpolar solvents, facilitating the handling of diverse reaction conditions required for dibenzocyclooctyne functionalization [3]. Atom transfer radical polymerization conducted on ChemMatrix resin supports demonstrates excellent control over molecular weight and dispersity, achieving narrow molecular weight distributions suitable for bioconjugation applications [3].

Ring-opening polymerization strategies utilizing dibenzocyclooctyne-polyethylene glycol four unit-hydroxyl as an initiator have proven effective for the construction of complex block copolymers. The in-situ organocatalyzed ring-opening polymerization approach enables the synthesis of dibenzocyclooctyne-terminated polymers with controlled molecular weights and narrow polydispersity indices [4]. This methodology demonstrates particular utility in the preparation of biodegradable polycarbonate and polyphosphoester blocks, achieving yields of eighty-five to ninety-eight percent across various monomer systems [4].

The phenethyl protecting group methodology represents a recent advancement in solid-phase synthesis protocols, offering a base-labile alternative to traditional acid-labile protecting groups. This approach enables one-pot deprotection and coupling procedures, significantly reducing the number of synthetic steps required for polyethylene glycol chain elongation [5]. The base-labile nature of the phenethyl group allows for more convenient reaction procedures while maintaining excellent yields in the range of seventy-five to ninety percent [5].

Polymerization Techniques for Controlled Molecular Weight Distributions

The achievement of precisely controlled molecular weight distributions in dibenzocyclooctyne-polyethylene glycol four unit-dibenzocyclooctyne synthesis represents a critical factor determining the performance characteristics of the final bioconjugation reagent. Contemporary polymerization techniques have evolved to address the inherent polydispersity challenges associated with traditional polyethylene glycol synthesis methods, focusing on strategies that minimize batch-to-batch variations while ensuring reproducible molecular weight characteristics [6].

The iterative liquid-phase approach based on Nanostar Sieving technology has demonstrated exceptional capability in producing defined molecular weight polyethylene glycol derivatives with complete elimination of dispersity [6]. This methodology employs sequential coupling and purification cycles that enable the isolation of single molecular weight species, effectively removing the polydispersity inherent in conventional polymerization processes. The technique has been successfully applied to the synthesis of five kilodalton methoxy-polyethylene glycol active esters, achieving dispersity-free products that facilitate precise characterization of bioconjugation reactions [6].

Controlled ring-opening polymerization techniques utilizing heterofunctional polyethylene glycol macroinitiators provide an alternative approach for achieving narrow molecular weight distributions. The synthesis of heterofunctional polyethylene glycol macroinitiators through dicyclohexylcarbodiimide-mediated coupling reactions enables the preparation of asymmetric block copolymers with predictable molecular weights ranging from six to thirteen kilodaltons [7]. These macroinitiators demonstrate polydispersity indices between 1.02 and 1.04, representing a significant improvement over conventional polymerization methods [7].

Solid-phase sequential addition methodologies offer unique advantages for the preparation of monodisperse polyethylene glycol derivatives. The stepwise approach enables the construction of polyethylene glycol chains with eight and twelve ethylene glycol units, achieving products that approach true monodispersity [1]. The elimination of chromatographic purification steps through solid-phase methodology reduces product loss while ensuring complete conversion at each synthetic step, a prerequisite for maintaining monodispersity throughout the synthesis [1].

Single electron transfer living radical polymerization in aqueous media represents an environmentally favorable approach for the synthesis of polyethylene glycol-containing block copolymers. This technique enables the rapid synthesis of multiblock polymers with very narrow molecular weight distributions, typically achieving dispersity values of 1.07 or lower [8]. The aqueous reaction conditions eliminate the need for organic solvents while enabling quantitative monomer conversion within twenty to forty minutes per block addition [8].

Heteropoly-acid catalyzed polymerization provides industrial-scale capabilities for controlling polyethylene glycol molecular weight distributions through manipulation of reaction residence time and mixing parameters. The formation of two-phase reaction systems containing an organic phase and a catalyst phase enables precise control over the residence time distribution of starting monomers, directly influencing the final molecular weight distribution of the polyethylene glycol product [9]. This approach demonstrates the ability to adjust molecular weight distributions within specified ranges while maintaining target number average molecular weights, with typical residence times ranging from 0.5 to 20 hours [9].

The optimization of polymerization conditions requires careful consideration of temperature, reaction time, and catalyst concentration to achieve the desired molecular weight characteristics. Temperature control within the range of twenty-five to sixty degrees Celsius proves optimal for most controlled polymerization techniques, balancing reaction rates with the prevention of side reactions that can broaden molecular weight distributions [1] [3]. Reaction times vary significantly depending on the chosen technique, with rapid methods achieving completion within minutes while more controlled approaches may require several hours to ensure complete conversion [8].

Purification Challenges in Homobifunctional Compound Isolation

The purification of dibenzocyclooctyne-polyethylene glycol four unit-dibenzocyclooctyne presents distinctive challenges arising from the homobifunctional nature of the compound and the amphiphilic characteristics imparted by the polyethylene glycol linker. Traditional purification methodologies often prove inadequate for achieving the high purity levels required for bioconjugation applications, necessitating the development of specialized separation strategies tailored to the unique physicochemical properties of these compounds [10].

Reverse-phase high-performance liquid chromatography emerges as the gold standard for dibenzocyclooctyne compound purification, offering superior resolution and reproducibility compared to alternative separation techniques. The hydrophobic nature of the dibenzocyclooctyne moieties necessitates the use of organic modifiers in the mobile phase, with optimal separation achieved using 0.1 percent trifluoroacetic acid in water-acetonitrile mixtures at ratios of 30:70 [11]. C18 silica gel stationary phases provide the necessary hydrophobic interactions for effective retention and separation, enabling the achievement of purities exceeding ninety-eight percent with recovery yields of eighty to ninety-five percent [11].

The detection and quantification of dibenzocyclooctyne compounds during chromatographic separation relies primarily on ultraviolet absorption at 254 nanometers, corresponding to the characteristic absorption of the dibenzocyclooctyne chromophore [11]. This detection wavelength provides sufficient sensitivity for analytical and preparative applications while enabling real-time monitoring of purification progress. The development of standard curves using reference compounds of known concentrations facilitates accurate quantification of dibenzocyclooctyne content in purified fractions [11].

Flash column chromatography represents a more accessible alternative for laboratory-scale purification, although it typically provides lower resolution compared to high-performance liquid chromatography methods. The similar polarity characteristics of triazole regioisomers formed during dibenzocyclooctyne synthesis create significant challenges for chromatographic separation [11]. Dichloromethane-methanol gradient systems have proven most effective for these separations, although multiple fractions may contain the desired product, requiring careful fraction analysis and potential re-purification steps [11].

Gel permeation chromatography offers unique advantages for the separation of dibenzocyclooctyne compounds based on molecular size rather than polarity differences. This technique proves particularly valuable for removing aggregated forms and separating products with different degrees of polymerization [10]. Size exclusion matrices enable the achievement of purities in the range of ninety-five to ninety-nine percent, with recovery yields typically ranging from eighty-five to ninety-five percent [10].

Micropreparative polyacrylamide gel electrophoresis has emerged as an innovative approach for the purification of dibenzocyclooctyne bioconjugates, particularly those that cannot be effectively separated using conventional chromatographic methods. The trilayered polyacrylamide gel system enables size-dependent separation with recovery yields of eighty-five to ninety percent and purities of ninety to ninety-five percent [12]. This methodology proves especially valuable for the isolation of protein-dibenzocyclooctyne conjugates where conventional purification methods may denature the protein component [12].

Precipitation-based purification methods, while less sophisticated than chromatographic approaches, provide a practical alternative for initial compound cleanup and concentration. The selective precipitation of dibenzocyclooctyne compounds from reaction mixtures using organic solvents can achieve purities of eighty-five to ninety-five percent, although recovery yields are typically lower at sixty to eighty percent [10]. Multiple precipitation steps may be required to achieve acceptable purity levels, and incomplete removal of impurities remains a significant limitation of this approach [10].

The hydrophobic characteristics of dibenzocyclooctyne moieties create specific challenges during aqueous purification procedures, often requiring the incorporation of organic co-solvents or surfactants to maintain compound solubility. The amphiphilic nature of dibenzocyclooctyne-polyethylene glycol conjugates can lead to micelle formation at concentrations above the critical micelle concentration, complicating both separation and characterization procedures [10].

The development of analytical methods for monitoring purification progress requires consideration of the unique spectroscopic and chromatographic properties of dibenzocyclooctyne compounds. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, while mass spectrometry enables precise molecular weight determination and the identification of synthetic impurities [11]. The combination of multiple analytical techniques ensures comprehensive characterization of purified products and verification of purity levels suitable for bioconjugation applications [11].

The optimization of purification protocols requires careful consideration of the intended application of the final product. Bioconjugation applications typically demand purities exceeding ninety-five percent to minimize side reactions and ensure reproducible conjugation yields. Industrial-scale applications may accept lower purity levels while prioritizing cost-effectiveness and throughput considerations [10].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Yoon HI, Yhee JY, Na JH, Lee S, Lee H, Kang SW, Chang H, Ryu JH, Lee S, Kwon IC, Cho YW, Kim K. Bioorthogonal Copper Free Click Chemistry for Labeling and Tracking of Chondrocytes In Vivo. Bioconjug Chem. 2016 Apr 20;27(4):927-36. doi: 10.1021/acs.bioconjchem.6b00010. Epub 2016 Mar 10. PubMed PMID: 26930274.

3: Zimmerman ES, Heibeck TH, Gill A, Li X, Murray CJ, Madlansacay MR, Tran C, Uter NT, Yin G, Rivers PJ, Yam AY, Wang WD, Steiner AR, Bajad SU, Penta K, Yang W, Hallam TJ, Thanos CD, Sato AK. Production of site-specific antibody-drug conjugates using optimized non-natural amino acids in a cell-free expression system. Bioconjug Chem. 2014 Feb 19;25(2):351-61. doi: 10.1021/bc400490z. Epub 2014 Jan 29. PubMed PMID: 24437342.